

Mubritinib: A Dual-Action Kinase and Mitochondrial Inhibitor

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Compound of Interest			
Compound Name:	Mubritinib		
Cat. No.:	B1684479	Get Quote	

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mubritinib (TAK-165) is a synthetic organic compound initially developed as a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2), a key driver in several cancers. Subsequent research, however, has unveiled a more complex pharmacological profile, identifying it as a potent inhibitor of the mitochondrial electron transport chain (ETC) Complex I. This dual mechanism of action, targeting both a critical signaling pathway and cellular metabolism, positions **Mubritinib** as a compound of significant interest in oncology research. This document provides a comprehensive overview of its pharmacological properties, classification, and the experimental basis for its characterization, tailored for a scientific audience.

Classification and Chemical Properties

Mubritinib is classified as a synthetic organic compound belonging to the phenylbutylamine class.[1] Its development was aimed at creating a targeted therapy against HER2-overexpressing tumors.



Property	Value	Source
IUPAC Name	1-[4-[4-[[2-[(E)-2-[4- (trifluoromethyl)phenyl]ethenyl] -1,3-oxazol-4- yl]methoxy]phenyl]butyl]triazol e	[2]
Molecular Formula	C25H23F3N4O2	[3]
Molecular Weight	468.47 g/mol	[3]
CAS Number	366017-09-6	[4]
DrugBank ID	DB12682	[4]

Pharmacological Properties Mechanism of Action

Mubritinib exhibits a dual mechanism of action, which has been elucidated through a series of in vitro and in vivo studies.

2.1.1. HER2/ErbB2 Inhibition (Initial Characterization)

Mubritinib was first described as a potent and highly selective inhibitor of HER2/ErbB2 tyrosine kinase.[5][6] It was shown to block HER2 phosphorylation, which in turn downregulates downstream signaling pathways crucial for cell proliferation and survival, namely the PI3K-Akt and MAPK pathways.[5][6] However, more recent studies have challenged the direct inhibition of HER2 as its primary anti-cancer effect, suggesting that the observed reduction in HER2 phosphorylation is a downstream consequence of mitochondrial inhibition.[7]

2.1.2. Mitochondrial Electron Transport Chain (ETC) Complex I Inhibition

A growing body of evidence points to the inhibition of ETC Complex I as a primary mechanism of action for **Mubritinib**'s anti-leukemic and anti-glioblastoma effects.[8][9][10] This inhibition is ubiquinone-dependent and disrupts mitochondrial respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and subsequent apoptosis.[9][11]

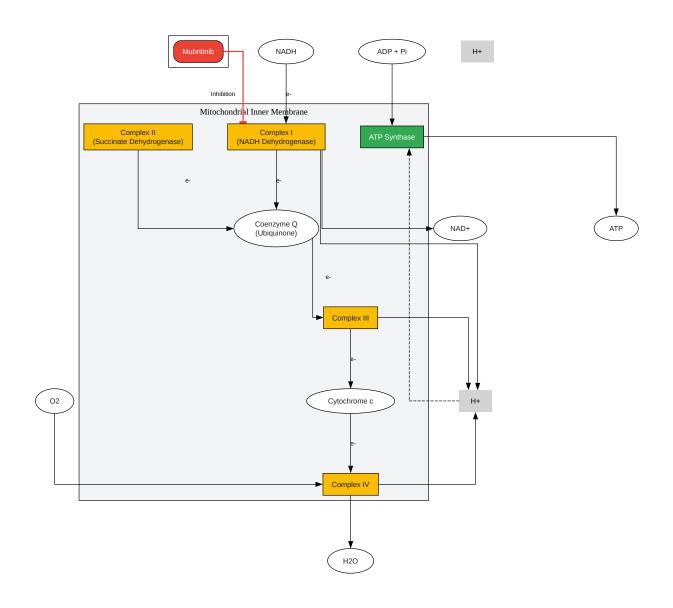






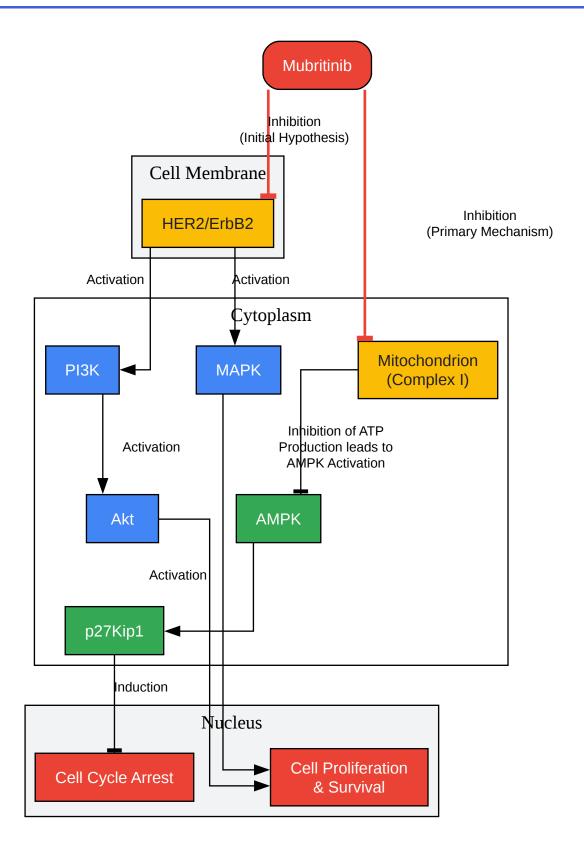
This mechanism is particularly effective in cancer cells that are highly dependent on oxidative phosphorylation (OXPHOS).[8][9]











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